N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
CAS No.: 1216534-23-4
Cat. No.: VC4306159
Molecular Formula: C22H25ClFN3O3S
Molecular Weight: 465.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216534-23-4 |
|---|---|
| Molecular Formula | C22H25ClFN3O3S |
| Molecular Weight | 465.97 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
| Standard InChI | InChI=1S/C22H24FN3O3S.ClH/c23-18-7-4-8-19-21(18)24-22(30-19)26(11-10-25-12-15-28-16-13-25)20(27)9-14-29-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H |
| Standard InChI Key | KKJWGNJVPXMFGJ-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4.Cl |
Introduction
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a complex organic compound that integrates a benzo[d]thiazole moiety, a morpholino group, and a phenoxypropanamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. It is classified as a pharmaceutical compound and falls under the category of amides.
Synthesis
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride typically involves several key synthetic steps. These reactions are carried out under controlled conditions, including temperature and pH adjustments, to optimize yield and purity.
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Preparation of Intermediates: The process begins with the preparation of the benzo[d]thiazole core.
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Introduction of Morpholinoethyl Group: This involves nucleophilic substitution reactions to introduce the morpholinoethyl group.
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Formation of Phenoxypropanamide Moiety: The final step involves the formation of the phenoxypropanamide moiety through condensation reactions.
Biological Activity and Potential Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride may exhibit biological activities similar to other compounds with benzo[d]thiazole and morpholino groups. These compounds have shown promise in targeting pathways involved in cancer proliferation or neurodegenerative diseases.
Potential Applications:
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Pharmacological Applications: The compound may interact with specific biological targets such as receptors or enzymes, modulating their activity.
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Cancer Research: Similar compounds have shown anticancer activity, suggesting potential applications in oncology.
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Neurodegenerative Diseases: The compound's structure suggests it could be useful in studying neurodegenerative diseases.
Research Findings and Future Directions
Experimental studies on similar compounds indicate that modifications in substituents can significantly affect solubility and bioavailability. Further research is needed to fully elucidate the mechanism of action and biological activity of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride.
Future Research Directions:
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In Vitro Assays: Conduct receptor binding affinity assays and enzyme inhibition kinetics studies.
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In Vivo Studies: Evaluate the compound's efficacy in animal models for various diseases.
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Structure-Activity Relationship (SAR) Studies: Investigate how structural modifications affect biological activity.
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